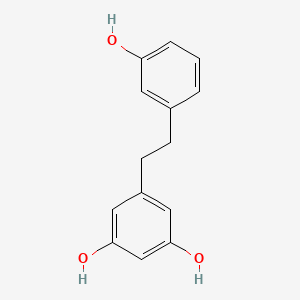

3,3',5-Trihydroxybibenzyl

Overview

Description

3,3’,5-Trihydroxybibenzyl is a diphenylethane that is 1,2-dihydrostilbene substituted by hydroxy groups at positions 3, 3’ and 5 . It is a metabolite produced during a metabolic reaction in plants, specifically in Phalaenopsis sp .

Synthesis Analysis

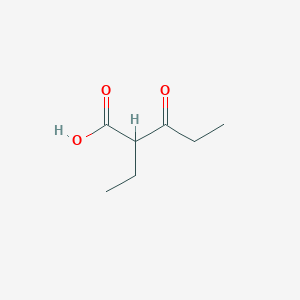

The synthesis of 3,3’,5-Trihydroxybibenzyl involves the use of Bibenzyl synthase (BBS) cloned from a Phalaenopsis orchid. This enzyme utilizes m-hydroxyphenylpropionyl-CoA as a starter unit and catalyzes the decarboxylative condensation of three malonyl-CoA units. This is followed by an aldol condensation and decarboxylation to produce 3,3’,5-Trihydroxybibenzyl .Molecular Structure Analysis

The molecular formula of 3,3’,5-Trihydroxybibenzyl is C14H14O3 . It has a net charge of 0, an average mass of 230.260, and a monoisotopic mass of 230.09429 .Scientific Research Applications

Induced Formation in Orchid Mycorrhiza

Research by Gehlert and Kindl (1991) revealed that 3,3',5-Trihydroxybibenzyl and similar compounds increase in orchid rhizomes after wounding. This response is linked to the extent of fungal infection, indicating a potential role in plant defense mechanisms. The study also discusses the enzyme bibenzyl synthase, which is responsible for converting certain substrates into 3,3',5-Trihydroxybibenzyl, highlighting its significance in plant biochemistry (Gehlert & Kindl, 1991).

Biosynthetic Pathway in Orchidaceae

Fritzemeier and Kindl (1983) conducted a study on Orchidaceae, which revealed that 3,3',5-Trihydroxybibenzyl is a key intermediate in the biosynthesis of 9,10-dihydrophenanthrenes. This research demonstrates the compound's role in a sequence originating from L-phenylalanine leading to various dihydrophenanthrenes, suggesting its importance in the metabolic pathways of plants (Fritzemeier & Kindl, 1983).

Role in Dendrobium Species

Warinhomhoun et al. (2021) discovered a new bisbibenzyl compound, dendropachol, in Dendrobium pachyglossum, which contains a structural unit similar to 3,3',5-Trihydroxybibenzyl. This compound showed notable antioxidant activities and protective effects against oxidative stress in human skin cells, indicating potential therapeutic applications (Warinhomhoun et al., 2021).

properties

IUPAC Name |

5-[2-(3-hydroxyphenyl)ethyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c15-12-3-1-2-10(6-12)4-5-11-7-13(16)9-14(17)8-11/h1-3,6-9,15-17H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMZJVKFVOMTAFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CCC2=CC(=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50615981 | |

| Record name | 5-[2-(3-Hydroxyphenyl)ethyl]benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50615981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3',5-Trihydroxybibenzyl | |

CAS RN |

86630-23-1 | |

| Record name | 5-[2-(3-Hydroxyphenyl)ethyl]benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50615981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

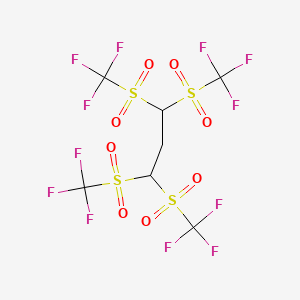

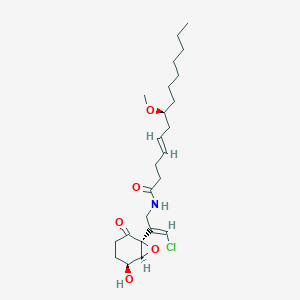

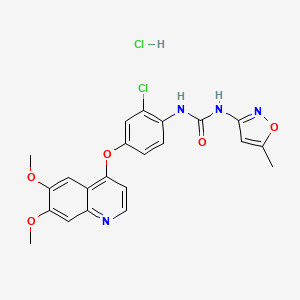

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1259144.png)

![1-[(Z)-but-2-en-2-yl]-2,8,10-trichloro-9-hydroxy-3-methoxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B1259146.png)

![6-Chloro-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-5-methylimidazo[1,5-a]quinoxalin-4-one](/img/structure/B1259157.png)